3',2,2-TRIMETHYLPROPIOPHENONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

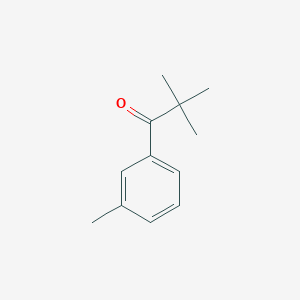

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRWPECOXVVSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557989 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-49-3 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3',2,2-Trimethylpropiophenone

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and analysis of 3',2,2-trimethylpropiophenone.

Introduction and Nomenclature

This compound, a substituted aromatic ketone, is a compound of interest in organic synthesis and medicinal chemistry. Its structure, characterized by a propiophenone backbone with methyl substitutions on both the aromatic ring and the acyl chain, imparts specific physicochemical properties that are a subject of ongoing research.

IUPAC Name: 2,2-dimethyl-1-(3-methylphenyl)propan-1-one[1]

Synonyms: this compound, 2,2-Dimethyl-1-m-tolylpropan-1-one[1]

Chemical Structure:

Figure 1: Chemical structure of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 176.120115130 Da | PubChem[1] |

| Monoisotopic Mass | 176.120115130 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 188 | PubChem[1] |

Synthesis

A plausible and widely used method for the synthesis of aromatic ketones such as 2,2-dimethyl-1-(3-methylphenyl)propan-1-one is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one can be envisioned through the Friedel-Crafts acylation of toluene with pivaloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol (Generalized)

While a specific protocol for the synthesis of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one is not detailed in the available literature, a general procedure for Friedel-Crafts acylation of toluene can be adapted. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

Materials:

-

Toluene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to maintain a positive pressure of an inert gas like nitrogen or argon).

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere. Cool the suspension in an ice bath.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride to the cooled suspension of aluminum chloride with vigorous stirring. The formation of the acylium ion complex will occur.

-

Addition of Aromatic Substrate: Add toluene dropwise from the dropping funnel to the reaction mixture. Maintain the temperature of the reaction mixture using the ice bath.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature, followed by warming to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,2-dimethyl-1-(3-methylphenyl)propan-1-one.

Note on a Potential Side Reaction: It is important to be aware that the Friedel-Crafts reaction with pivaloyl chloride can sometimes lead to decarbonylation of the acylium ion, forming a stable tert-butyl carbocation. This can result in the alkylation of the aromatic ring as a side reaction. Careful control of reaction conditions, such as temperature, is crucial to favor the desired acylation product.

Biological Activity and Applications

Currently, there is a lack of specific data in the scientific literature regarding the biological activity, signaling pathway interactions, or specific industrial applications of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one. Broader classes of propiophenone derivatives have been investigated for various biological activities, but information on this particular isomer is not available. Further research is required to elucidate its potential pharmacological or industrial relevance.

Conclusion

2,2-dimethyl-1-(3-methylphenyl)propan-1-one, also known as this compound, is a distinct isomer of the trimethylpropiophenone family. While its physicochemical properties have been estimated through computational methods, a significant gap exists in the experimental data and detailed synthetic protocols in the current body of scientific literature. The generalized Friedel-Crafts acylation method presented provides a viable route for its synthesis, though optimization would be necessary. The biological profile and potential applications of this compound remain an unexplored area, offering opportunities for future research in medicinal and materials chemistry.

References

3',2,2-TRIMETHYLPROPIOPHENONE CAS number 50390-49-3

An In-depth Technical Guide to 3',2,2-Trimethylpropiophenone (CAS: 50390-49-3)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ketone with applications as a key intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical and physical properties, robust synthetic methodologies, analytical characterization, reactivity, and safety protocols. By integrating established chemical principles with practical, field-proven insights, this guide aims to be an essential resource for the scientific community engaged in the use and further development of this versatile chemical building block.

Introduction and Molecular Overview

This compound, registered under CAS number 50390-49-3, is an organic compound belonging to the propiophenone family. Its structure is characterized by a phenyl ring substituted with a methyl group at the meta-position (C3') and a propionyl group that is heavily substituted at the alpha-carbon with two methyl groups, forming a tert-butyl ketone moiety. This unique steric and electronic arrangement imparts specific reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules, including potential bioactive compounds and fragrances.[1] The methyl-substituted aromatic ring enhances its lipophilicity, a key consideration in the design of bioactive molecules.[1]

The core utility of this compound lies in the reactivity of its ketone functional group and the potential for further functionalization of the aromatic ring. Understanding its synthesis and characterization is fundamental to its effective application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 50390-49-3 | [2] |

| Molecular Formula | C₁₂H₁₆O | [2] |

| Molecular Weight | 176.25 g/mol | [2] |

| IUPAC Name | 1-(3-methylphenyl)-2,2-dimethylpropan-1-one | N/A (Standard Nomenclature) |

Predicted Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the predicted key signals based on its structure, which are crucial for confirming its identity and purity post-synthesis.[3][4][5]

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (m-disubstituted pattern): Signals in the δ 7.0-7.8 ppm range. - Aromatic methyl group (CH₃): Singlet around δ 2.4 ppm. - tert-Butyl group ((CH₃)₃C): Singlet around δ 1.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the δ 200-210 ppm range. - Aromatic carbons: Multiple signals in the δ 125-140 ppm range. - Quaternary carbon (C(CH₃)₃): Signal around δ 45 ppm. - Aromatic methyl carbon: Signal around δ 21 ppm. - tert-Butyl carbons: Signal around δ 28 ppm. |

| IR Spectroscopy | - Strong C=O stretch (ketone): ~1685 cm⁻¹. - C-H stretches (aromatic): ~3000-3100 cm⁻¹. - C-H stretches (aliphatic): ~2850-3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 176. - Key Fragments: m/z = 119 (loss of tert-butyl group), m/z = 57 (tert-butyl cation). |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of aryl ketones like this compound is most effectively achieved through established carbon-carbon bond-forming reactions. The Friedel-Crafts acylation is a primary and highly reliable method for this transformation.[6][7]

Preferred Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound (toluene) with an acylating agent (2,2-dimethylpropanoyl chloride, also known as pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] This electrophilic aromatic substitution reaction is authoritative for installing acyl groups onto aromatic rings.[6] A key advantage is that the ketone product is less reactive than the starting material, which prevents over-acylation.[6]

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. All steps must be performed under anhydrous conditions as the Lewis acid catalyst reacts vigorously with water.[10]

Materials:

-

Toluene (anhydrous)

-

2,2-Dimethylpropanoyl chloride (Pivaloyl chloride)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Ice bath

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C. Ensure all glassware is oven-dried.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (50 mL) in the reaction flask. Stir to create a suspension.

-

Acyl Chloride Addition: Add 2,2-dimethylpropanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

-

Aromatic Substrate Addition: Add toluene (1.1 equivalents) dropwise via the addition funnel over 30 minutes. A color change is typically observed as the reaction initiates.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach ensures comprehensive characterization.

Caption: Standard workflow for purification and analysis.

Methodologies for Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of the final product and confirming its molecular weight.[11] The sample is vaporized and separated on a GC column, with the eluent directly analyzed by a mass spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[12] Spectra should be acquired in a deuterated solvent like CDCl₃. The predicted chemical shifts and splitting patterns provide a detailed map of the molecular structure.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[4] For this compound, the most prominent feature will be the strong absorbance of the ketone carbonyl group.

Reactivity and Applications

The chemical behavior of this compound is dictated by its two primary functional regions: the ketone group and the substituted aromatic ring.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, although it is sterically hindered by the adjacent tert-butyl group. This steric hindrance can be exploited for regioselective reactions. The ketone can undergo reduction to form the corresponding secondary alcohol or participate in reactions like the Wittig reaction to form alkenes.

-

Aromatic Ring Reactivity: The methyl group is an ortho-, para-directing activator for further electrophilic aromatic substitution. However, the acyl group is a deactivating meta-director. The interplay of these two substituents governs the regioselectivity of subsequent reactions like nitration, halogenation, or sulfonation.

-

Potential Applications:

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds and general chemical safety guidelines.

| Hazard Category | Description and Precautionary Statements | Source |

| Eye Irritation | Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16][17] |

| Skin Irritation | Causes mild skin irritation. May be harmful in contact with skin. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15][16][17] |

| Inhalation | May be harmful if inhaled. P261: Avoid breathing vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [15][17] |

| Ingestion | May be harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [15][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [17] |

| Incompatible Materials | Strong oxidizing agents. | [15] |

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes and analytical characterization methods. Its utility in organic synthesis is centered on the reactivity of its sterically hindered ketone and functionalized aromatic ring. A thorough understanding of its properties, synthesis via Friedel-Crafts acylation, and appropriate handling procedures, as detailed in this guide, enables researchers to effectively and safely utilize this compound in their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. 2',2,2-TRIMETHYLPROPIOPHENONE | 2041-37-4 | Benchchem [benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 4',2,2-TRIMETHYLPROPIOPHENONE | 30314-44-4 | Benchchem [benchchem.com]

- 15. assets.greenbook.net [assets.greenbook.net]

- 16. leap.epa.ie [leap.epa.ie]

- 17. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Synthesis of 3',2,2-Trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3',2,2-trimethylpropiophenone, a ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and fine chemicals. The primary synthetic route detailed herein is the Friedel-Crafts acylation of m-xylene with pivaloyl chloride. This document outlines the underlying chemical principles, a representative experimental protocol, and the expected analytical data for the target compound.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of m-xylene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific synthesis, the acylating agent is pivaloyl chloride, and a strong Lewis acid, such as aluminum chloride (AlCl₃), is typically employed as a catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of pivaloyl chloride, facilitating the cleavage of the carbon-chlorine bond and generating the resonance-stabilized pivaloyl cation. This acylium ion is then attacked by the electron-rich π-system of m-xylene. The methyl groups on the m-xylene ring are ortho- and para-directing activators, leading to substitution at the positions most sterically accessible and electronically favored. Subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final product, this compound.

It is noteworthy that under certain conditions, Friedel-Crafts reactions with pivaloyl chloride can be susceptible to a competing reaction pathway. The highly stable tertiary carbocation (tert-butyl cation) can be formed via decarbonylation of the acylium ion, which could lead to the formation of alkylated byproducts. Careful control of reaction conditions is therefore crucial to favor the desired acylation product.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| m-Xylene | 1,3-Dimethylbenzene | 108-38-3 | C₈H₁₀ | 106.17 | 139.1 | 0.864 |

| Pivaloyl Chloride | 2,2-Dimethylpropanoyl chloride | 3282-30-2 | C₅H₉ClO | 120.58 | 105-106 | 0.980 |

| Aluminum Chloride | Aluminum trichloride | 7446-70-0 | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |

| This compound | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | 50390-49-3 | C₁₂H₁₆O | 176.26 | 254.7 at 760 mmHg[1] | 0.943[1] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This procedure is based on established methodologies for similar reactions and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

m-Xylene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the limiting reagent) is carefully added to the reaction flask. Anhydrous dichloromethane is then added to create a stirrable suspension.

-

Cooling: The reaction flask is cooled to 0-5 °C using an ice-water bath.

-

Addition of Pivaloyl Chloride: Pivaloyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and transferred to the dropping funnel. This solution is added dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, ensuring the internal temperature of the reaction mixture is maintained below 10 °C.

-

Addition of m-Xylene: A solution of m-xylene (1.0 to 1.2 equivalents) in anhydrous dichloromethane is then added to the dropping funnel and subsequently added dropwise to the reaction mixture over 30 minutes, while maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at 0-5 °C for an additional 30 minutes, followed by stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cautiously poured, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Workup: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Analytical Data

The following tables summarize the expected analytical data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | CDCl₃ | ~7.6-7.7 | m | 2H | Aromatic H |

| ~7.3-7.4 | m | 2H | Aromatic H | ||

| ~2.4 | s | 3H | Ar-CH ₃ | ||

| ~1.3 | s | 9H | -C(CH ₃)₃ | ||

| ¹³C | CDCl₃ | ~208 | s | 1C | C =O |

| ~138 | s | 1C | Aromatic C | ||

| ~134 | s | 1C | Aromatic C | ||

| ~132 | d | 1C | Aromatic CH | ||

| ~128 | d | 1C | Aromatic CH | ||

| ~127 | d | 1C | Aromatic CH | ||

| ~126 | d | 1C | Aromatic CH | ||

| ~44 | s | 1C | -C (CH₃)₃ | ||

| ~28 | q | 3C | -C(C H₃)₃ | ||

| ~21 | q | 1C | Ar-C H₃ |

Note: The predicted NMR data is based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (aryl ketone) |

| ~1605, 1465 | Medium | C=C stretching (aromatic ring) |

| ~1365 | Medium | C-H bending (tert-butyl) |

| ~800-700 | Strong | C-H bending (aromatic, out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular ion) |

| 161 | Moderate | [M - CH₃]⁺ |

| 119 | Strong | [M - C(CH₃)₃]⁺ |

| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Visualizations

Synthesis Pathway

Caption: Friedel-Crafts acylation of m-xylene with pivaloyl chloride.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3',2,2-Trimethylpropiophenone

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological mechanism of action for 3',2,2-trimethylpropiophenone. At present, there is no published research detailing its specific biochemical targets, associated signaling pathways, or quantitative biological activity.

Initial investigations into the biological properties of this compound have been inconclusive, and it remains uncharacterized in the context of pharmacology and drug development. While the broader class of propiophenone derivatives has been a subject of scientific inquiry, with various analogs showing a range of biological activities, these findings do not extend to this compound itself.

Current State of Research

Searches of prominent scientific databases and chemical repositories have not yielded any studies focused on the mechanism of action of this compound. The compound is listed in chemical supplier catalogs, and a safety data sheet for the related compound 2',2,2-trimethylpropiophenone indicates its use in industrial and scientific research.[1] The safety data classifies it as harmful if swallowed and a skin and eye irritant, but this toxicological information does not provide insight into a specific pharmacological mechanism.[1]

Research on Structurally Related Compounds

While direct data on this compound is absent, research into other propiophenone derivatives offers a glimpse into the potential, albeit unconfirmed, biological activities of this chemical class. It is crucial to note that these activities are not directly attributable to this compound and would require specific investigation to be verified.

Some propiophenone derivatives have been explored for various therapeutic applications:

-

Antidiabetic Agents: A series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic and lipid-lowering activities.[2] Some of these compounds were found to inhibit protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in metabolic regulation.[2]

-

Nervous System Drugs: Propiophenone serves as a chemical intermediate in the synthesis of various nervous system drugs, including anxiolytics and hypnotics.[3] For example, the antidepressant bupropion contains a propiophenone moiety.[3]

-

Local Anesthetics: Certain propiophenone derivatives have been shown to possess local anesthetic properties.[]

-

Antimicrobial and Antifungal Activity: Some derivatives have demonstrated antimicrobial and antifungal properties.[]

Future Directions

The absence of data on the mechanism of action of this compound highlights an area for potential future research. Foundational studies would be required to ascertain if this compound possesses any significant biological activity. Such a research program would typically involve:

-

High-Throughput Screening: Initial screening against a broad panel of biological targets (e.g., receptors, enzymes, ion channels) to identify any potential interactions.

-

Cell-Based Assays: Evaluation of the compound's effects on various cellular processes, such as proliferation, apoptosis, and signaling pathways, in relevant cell lines.

-

In Vivo Studies: Should in vitro activity be confirmed, studies in animal models would be necessary to understand its physiological effects, pharmacokinetics, and potential therapeutic efficacy.

Conclusion

Due to the lack of available scientific data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound as requested. There is no information on its biochemical targets, no quantitative data for inclusion in tables, no established experimental protocols for its biological evaluation, and no known signaling pathways to be visualized. The scientific community has not yet characterized the pharmacological profile of this specific chemical entity. Therefore, any discussion of its mechanism of action would be purely speculative and without a factual basis. Further empirical research is required to determine if this compound has any biological activity and, if so, to elucidate its mechanism of action.

References

An In-depth Technical Guide to 3',2,2-Trimethylpropiophenone: Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3',2,2-trimethylpropiophenone, chemically known as 2,2-dimethyl-1-(3-methylphenyl)propan-1-one (CAS Number: 50390-49-3). While a singular "discovery" paper is not readily identifiable in the historical record, its synthesis is intrinsically linked to the development of fundamental organic reactions in the late 19th century. This document elucidates the historical context of its constituent chemical moieties and the probable synthetic pathway, the Friedel-Crafts acylation. Furthermore, it presents available physicochemical data and a detailed, representative experimental protocol for its synthesis, catering to the needs of researchers and drug development professionals.

Introduction and Historical Context

The history of this compound is not one of a sudden, isolated discovery but rather an emergence from the foundational principles of organic chemistry. Its synthesis became conceivable following two pivotal 19th-century discoveries: the synthesis of pivaloyl chloride and the development of the Friedel-Crafts reaction.

Pivaloyl chloride (2,2-dimethylpropanoyl chloride), the acylating agent required for the synthesis of this compound, was first synthesized in 1874 by the Russian chemist Aleksandr Butlerov. This laid the groundwork for the introduction of the bulky tert-butyl carbonyl group to other molecules.

Shortly thereafter, in 1877, Charles Friedel and James Crafts developed the eponymous Friedel-Crafts reaction, a method for attaching substituents to an aromatic ring. This reaction, particularly the acylation variant, provided the essential tool for coupling an acyl group, such as pivaloyl chloride, to an aromatic substrate like m-xylene.

Given these historical precedents, the first synthesis of this compound likely occurred in the late 19th or early 20th century as chemists began to explore the full scope of the Friedel-Crafts reaction with newly available reagents. However, the compound did not appear to gain significant individual attention in the early chemical literature, likely being one of many ketones synthesized to demonstrate the utility of the new reaction. Its more recent documentation is primarily in chemical databases and supplier catalogs.

Physicochemical Properties

Quantitative data for this compound is primarily available through computational predictions from large chemical databases. Experimental data from peer-reviewed literature is scarce.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-one | PubChem |

| Synonyms | This compound, 2,2-Dimethyl-1-m-tolylpropan-1-one | PubChem |

| CAS Number | 50390-49-3 | PubChem |

| Molecular Formula | C₁₂H₁₆O | PubChem |

| Molecular Weight | 176.25 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Experimental Protocol

The most logical and historically consistent method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with pivaloyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the pivaloyl chloride, facilitating the formation of an acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of m-xylene, leading to the formation of the ketone product.

An In-depth Technical Guide to 3',2,2-Trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',2,2-trimethylpropiophenone, a ketone derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions with empirical data from closely related analogs to offer insights into its synthesis, properties, and potential areas of investigation. This document is intended to serve as a foundational resource for researchers and professionals interested in the exploration and utilization of this molecule.

Introduction

This compound, systematically named 2,2-dimethyl-1-(3-methylphenyl)propan-1-one, is an aromatic ketone. Its structure, featuring a meta-substituted toluene ring and a bulky tert-butyl ketone group, suggests potential for steric and electronic modulation in chemical reactions and biological interactions. While specific applications in drug development are not yet documented, its structural motifs are present in various biologically active compounds.

Chemical and Physical Properties

Based on its structure and data from publicly available chemical databases, the following properties can be attributed to this compound.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-one | PubChem |

| Synonyms | This compound, 2,2-Dimethyl-1-m-tolylpropan-1-one | PubChem |

| CAS Number | 50390-49-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| Predicted XLogP3-AA | 3.4 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Predicted Rotatable Bond Count | 2 | PubChem[1] |

| Predicted Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis

Theoretical Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of m-xylene with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for this specific transformation.

Materials:

-

m-Xylene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride to the stirred suspension.

-

After the addition is complete, add m-xylene dropwise from the addition funnel, maintaining the temperature at 0 °C.

-

After the addition of m-xylene, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Workflow Diagram:

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted and Analog-Based)

No experimentally determined spectra for this compound have been found in the reviewed literature. The following data is based on theoretical predictions and comparison with structurally similar compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, and the tert-butyl group.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | 7.1 - 7.6 | m | 4H |

| Ar-CH₃ | ~2.4 | s | 3H |

| C(CH₃)₃ | ~1.3 | s | 9H |

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the number of unique carbon environments.

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | > 200 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| C(CH₃)₃ (quaternary) | 40 - 50 |

| C(CH₃)₃ | 25 - 35 |

| Ar-CH₃ | ~21 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by strong absorptions corresponding to the carbonyl group and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Notes |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 119 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group (α-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the tolyl group |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Potential Applications and Future Research

While no specific biological activities or applications in drug development for this compound have been reported, its structure suggests several avenues for future research:

-

Medicinal Chemistry: The compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic properties. The tolyl and pivaloyl groups can be further functionalized to explore structure-activity relationships.

-

Chemical Probe Development: Its relatively simple structure could be a starting point for the development of chemical probes to study biological processes.

-

Material Science: Aromatic ketones can sometimes be used in the development of polymers or other materials.

Further research is required to synthesize and characterize this compound and to evaluate its biological and chemical properties.

Conclusion

This compound is a chemical entity with potential for further scientific exploration. This guide has provided a theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. It is hoped that this document will stimulate further research into this and related molecules, ultimately leading to a better understanding of their properties and potential applications.

References

An In-depth Technical Guide to Trimethylpropiophenone Isomers

Introduction

While the specific chemical name 3',2,2-Trimethylpropiophenone is not commonly found in chemical literature and may be a typographical error, this guide details the synonyms, properties, and reactions of several closely related and significant isomers. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3'-Methylpropiophenone, 4',2,2-Trimethylpropiophenone, and 2',2,2-Trimethylpropiophenone.

Data Presentation

The following tables summarize the key identifiers and physicochemical properties of the discussed trimethylpropiophenone isomers.

Table 1: Chemical Identifiers of Propiophenone Isomers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| 3'-Methylpropiophenone | 1-(3-methylphenyl)propan-1-one[1][2] | 51772-30-6[1][2] | C₁₀H₁₂O[1][2] |

| 4',2,2-Trimethylpropiophenone | 2,2-dimethyl-1-(4-methylphenyl)-1-propanone[3] | 30314-44-4[3] | C₁₂H₁₆O |

| 2',2,2-Trimethylpropiophenone | 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one[4] | 2041-37-4[4][5][6] | C₁₂H₁₆O[4] |

| 2,4,6-Trimethylpropiophenone | 1-(2,4,6-trimethylphenyl)propan-1-one[7] | 2040-15-5[7] | C₁₂H₁₆O[7] |

Table 2: Physicochemical Properties of Propiophenone Isomers

| Compound Name | Molecular Weight ( g/mol ) | Physical Form |

| 3'-Methylpropiophenone | 148.20[1][8] | Liquid[9] |

| 4',2,2-Trimethylpropiophenone | 176.26 | Solid or liquid |

| 2',2,2-Trimethylpropiophenone | 176.25[4] | - |

| 2,4,6-Trimethylpropiophenone | 176.25[7] | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of various propiophenone derivatives.

Synthesis of 3'-Methylpropiophenone via Grignard Reaction[12]

-

Grignard Reagent Preparation:

-

To a flask containing anhydrous diethyl ether (10 ml), add magnesium turnings (1.00 g; 41.2 mmol) and a few granules of iodine.

-

While stirring and heating under a nitrogen atmosphere, slowly add a solution of m-bromotoluene (7.04 g; 41.2 mmol) in anhydrous diethyl ether (20 ml) dropwise.

-

Once spontaneous reflux begins, cease heating.

-

After the reflux completes, allow the mixture to cool to room temperature.

-

-

Reaction with Nitrile:

-

To the prepared Grignard reagent, add a solution of propionitrile (1.89 g; 34.3 mmol) in anhydrous diethyl ether (20 ml) dropwise.

-

Allow the spontaneous reflux to complete, and then let the mixture cool to room temperature.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and sequentially add water and cooled diluted sulfuric acid dropwise.

-

Extract the product with diethyl ether (100 ml).

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue using silica gel column chromatography (n-hexane:ethyl acetate = 10:1) to yield the final product.

-

Synthesis of 4'-Methylpropiophenone via Friedel-Crafts Acylation[13]

-

Reaction Setup:

-

In a suitable reaction vessel, combine toluene and propionyl chloride.

-

Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

-

Reaction Execution:

-

The reaction proceeds through the formation of an acylium ion from propionyl chloride.

-

This is followed by electrophilic substitution at the para position of toluene.

-

-

Product Isolation:

-

Standard work-up procedures are used to isolate the 4'-Methylpropiophenone.

-

Bromination of 3'-Methylpropiophenone[14]

-

Reaction Setup:

-

In a 500-mL flask equipped with a magnetic stir bar, dissolve 3'-Methylpropiophenone (3.5 g, 0.024 mol) in methylene chloride (200 mL).

-

Stir the solution under a nitrogen atmosphere.

-

-

Addition of Bromine:

-

Syringe bromine (1.21 mL, 23.6 mmol) into the flask. A small initial amount can be added to initiate the reaction, with the remainder added over 10 minutes once the color dissipates.

-

Use a needle in the septum to allow the escape of hydrogen bromide gas.

-

-

Reaction and Work-up:

-

Stir the solution for 10 hours.

-

Transfer the solution to a separatory funnel and basify with a saturated sodium bicarbonate solution.

-

Filter the mixture and extract the aqueous layer with methylene chloride.

-

Dry the organic layer with sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the resulting oil by flash chromatography on silica gel (3:1 hexane-methylene chloride) to yield 2-Bromo-3'-methylpropiophenone.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical synthesis pathways described in the experimental protocols.

References

- 1. 3'-Methylpropiophenone | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-methylpropiophenone [webbook.nist.gov]

- 3. 4',2,2-TRIMETHYLPROPIOPHENONE | 30314-44-4 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2041-37-4 CAS MSDS (2',2,2-TRIMETHYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2',2,2-TRIMETHYLPROPIOPHENONE | 2041-37-4 [amp.chemicalbook.com]

- 7. 2,4,6-Trimethylpropiophenone | C12H16O | CID 590158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3'-methylpropiophenone (CAS 51772-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3'-Methylpropiophenone | 51772-30-6 [sigmaaldrich.com]

Technical Guide: 2,2-dimethyl-1-(3-methylphenyl)-1-propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1-(3-methylphenyl)-1-propanone, also known as 3-methylpivalophenone, is an aromatic ketone. Aromatic ketones are a class of organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific research on this particular isomer is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted properties, a detailed experimental protocol for its synthesis, and a discussion of its potential areas of application based on the characteristics of related compounds.

Chemical and Physical Properties

Table 1: General and Computed Properties of 2,2-dimethyl-1-(3-methylphenyl)-1-propanone [1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem |

| Molecular Weight | 176.25 g/mol | PubChem |

| IUPAC Name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-one | PubChem |

| SMILES | CC1=CC(=CC=C1)C(=O)C(C)(C)C | PubChem |

| InChIKey | FIRWPECOXVVSRF-UHFFFAOYSA-N | PubChem |

| CAS Number | 50390-49-3 | PubChem |

| XLogP3 | 3.4 | PubChem (Computed) |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed) |

| Heavy Atom Count | 13 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~240-250 °C | Estimated based on the boiling point of the isomer 2,2-dimethyl-1-phenyl-1-propanone (222 °C) and the presence of an additional methyl group. |

| Melting Point | Not available | |

| Density | ~0.97 g/cm³ | Estimated based on the density of 2,2-dimethyl-1-phenyl-1-propanone (0.968 g/mL).[3] |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for 2,2-dimethyl-1-(3-methylphenyl)-1-propanone are not currently published. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | m | 2H | Aromatic H (positions 2 and 6) |

| ~7.3 | m | 2H | Aromatic H (positions 4 and 5) |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (Ketone) |

| ~138 | Aromatic C (position 3) |

| ~137 | Aromatic C (position 1) |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~44 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

| ~21 | Ar-CH₃ |

Table 5: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (Aromatic ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1370, ~1395 | Medium | C-H bend (tert-butyl) |

Table 6: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 176 | Moderate | [M]⁺ (Molecular ion) |

| 119 | High | [M - C(CH₃)₃]⁺ (Loss of tert-butyl radical) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from cleavage of the methyl group from the tolyl moiety) |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of 2,2-dimethyl-1-(3-methylphenyl)-1-propanone

A plausible and efficient method for the synthesis of 2,2-dimethyl-1-(3-methylphenyl)-1-propanone is the Friedel-Crafts acylation of m-xylene with pivaloyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While a specific protocol for this exact reaction is not detailed in the literature, the following procedure is adapted from established protocols for similar Friedel-Crafts acylations.[3][4][5]

Materials:

-

m-Xylene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to create a stirrable suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Reagent Addition: Dissolve pivaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

After the addition of pivaloyl chloride is complete, add a solution of m-xylene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-dimethyl-1-(3-methylphenyl)-1-propanone.

Caption: Synthetic workflow for 2,2-dimethyl-1-(3-methylphenyl)-1-propanone.

Toxicological and Biological Properties

Toxicological Information

Specific toxicological data for 2,2-dimethyl-1-(3-methylphenyl)-1-propanone are not available. However, general information on aromatic ketones suggests that they are not highly toxic.[6] A toxicological assessment of C12 aromatic ketones by the US EPA indicates a low order of hazard for human health based on data from analogous compounds.[1] As with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment and working in a well-ventilated area.

Biological Activity

There is no published research on the specific biological activity of 2,2-dimethyl-1-(3-methylphenyl)-1-propanone or its involvement in any signaling pathways. However, studies on structurally related aromatic ketones have revealed a range of biological effects. For instance, some 1-aryl-3-substituted-1-propanone derivatives have shown potential as cytotoxic agents and inhibitors of carbonic anhydrase. Further research is needed to determine if 2,2-dimethyl-1-(3-methylphenyl)-1-propanone possesses similar activities.

Potential Applications and Future Research

Given the lack of specific data, the potential applications of 2,2-dimethyl-1-(3-methylphenyl)-1-propanone can be inferred from the broader class of aromatic ketones. These compounds often serve as intermediates in organic synthesis and have been investigated for various pharmacological activities.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | C12H16O | CID 14250269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. benchchem.com [benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of Propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and its derivatives represent a critical class of aromatic ketones that serve as fundamental building blocks in organic synthesis and are pivotal intermediates in the pharmaceutical industry. Their versatile reactivity and the biological activity of their downstream products make a thorough understanding of their chemistry essential for innovation in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core chemistry of propiophenone derivatives, including their synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and comparative data.

Synthesis of Propiophenone Derivatives

The synthesis of propiophenones can be achieved through several key methodologies, with the Friedel-Crafts acylation being the most prominent.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic and widely used method for the preparation of propiophenone.[1][2]

Materials:

-

Anhydrous aluminum chloride (22 g)

-

Anhydrous benzene (37 mL, plus an additional 25 mL for dilution)

-

Propionyl chloride (15 mL)

-

Ice (100 g)

-

Concentrated hydrochloric acid (10 mL)

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a gas absorption trap (e.g., an inverted funnel over a beaker of water to absorb HCl gas).

-

To the flask, add anhydrous aluminum chloride (22 g) and anhydrous benzene (37 mL).

-

Prepare a mixture of propionyl chloride (15 mL) and anhydrous benzene (25 mL) in the addition funnel.

-

Cool the reaction flask to 10°C using an ice-water bath.

-

Slowly add the benzene-propionyl chloride mixture from the addition funnel to the stirred reaction mixture over approximately 1.5 hours, maintaining the temperature at 10°C.

-

After the addition is complete, heat the reaction mixture to 40°C on a water bath and continue stirring for an additional 2 hours.

-

Allow the mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

-

Carefully and slowly pour the reaction mixture onto the ice-acid mixture with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with a saturated sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the benzene by distillation.

-

The crude propiophenone can be purified by vacuum distillation.

Ketonization of Carboxylic Acids

Propiophenone can also be synthesized commercially through the ketonization of benzoic acid and propionic acid over a catalyst like calcium acetate and alumina at high temperatures (450–550 °C).[1]

One-Pot Synthesis from Propylbenzene

A "one-pot" method for synthesizing propiophenone compounds involves the reaction of propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide at temperatures ranging from 80-120°C for 8-24 hours.[3]

Key Reactions of Propiophenone Derivatives

The reactivity of propiophenone is characterized by reactions at the carbonyl group, the α-carbon, and the aromatic ring.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like propiophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The product is a β-amino ketone, known as a Mannich base.[4][5]

Materials:

-

Acetophenone (60 g, 0.5 mole) - Note: Propiophenone can be used similarly.

-

Dimethylamine hydrochloride (52.7 g, 0.65 mole)

-

Paraformaldehyde (19.8 g, 0.22 mole)

-

Concentrated hydrochloric acid (1 mL)

-

95% Ethanol (80 mL)

-

Acetone

Procedure:

-

In a 500-mL round-bottom flask fitted with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

-

Add 1 mL of concentrated hydrochloric acid in 80 mL of 95% ethanol.

-

Reflux the mixture on a steam bath for 2 hours. The mixture should become a yellowish solution.

-

Filter the hot solution if it is not clear.

-

Transfer the solution to a 1-L Erlenmeyer flask and, while still warm, dilute it with 400 mL of acetone.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with acetone.

-

The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone. The yield is approximately 66%.

Alpha-Halogenation

The α-carbon of propiophenone is readily halogenated with reagents like chlorine, bromine, or iodine. The reaction can be catalyzed by either acid or base, leading to different outcomes.[6][7]

-

Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen.[8]

-

Base-promoted halogenation often leads to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-protons.[9]

Materials:

-

Propiophenone (45 parts)

-

Saturated sodium chloride solution (45 parts)

-

Bromine (54 parts)

Procedure:

-

Suspend propiophenone in a saturated sodium chloride solution in a reaction vessel.

-

With vigorous stirring, add bromine dropwise. The reaction mixture is maintained at approximately 50°C by heating.

-

After the reaction is complete, the heavier α-bromopropiophenone layer can be separated.

-

The product is then washed with water and a sodium carbonate solution and dried.

Reduction of the Carbonyl Group

The carbonyl group of propiophenone can be reduced to a secondary alcohol, 1-phenyl-1-propanol, using various reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this transformation.

Materials:

-

4-Methoxypropiophenone (product from a previous step, ~1 g) - Note: Propiophenone can be used directly.

-

Methanol (20 mL)

-

Sodium borohydride (NaBH₄) (0.4 g)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the propiophenone derivative in methanol in a suitable flask.

-

Slowly add sodium borohydride to the solution over a period of 15 minutes. The reaction may be mildly exothermic.

-

After the addition is complete, stir the mixture for another 15 minutes.

-

Add 10 mL of water and heat the mixture to reflux for 5 minutes to destroy excess NaBH₄.

-

Cool the mixture to room temperature and transfer it to a separatory funnel with additional water (25 mL) and diethyl ether (50 mL).

-

Shake the funnel and separate the organic layer.

-

Wash the aqueous layer with another 25 mL of diethyl ether.

-

Combine the organic layers, wash with 25 mL of water, and then dry over anhydrous sodium sulfate.

-

The solvent can be removed by evaporation to yield the product, 1-phenyl-1-propanol.

Quantitative Data Summary

The efficiency of these reactions can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.

| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | Benzene | Propionyl chloride, AlCl₃ | Benzene | 40 | 2 | Good (unspecified) | [10] |

| Ketonization | Benzoic acid, Propionic acid | Calcium acetate, Alumina | - | 450-550 | - | Commercial Scale | [1] |

| Mannich Reaction | Acetophenone | Dimethylamine HCl, Paraformaldehyde | Ethanol | Reflux | 2 | 66 | [11] |

| Mannich Reaction | 2'-Hydroxypropiophenone | N-tosylimines, Titanium enolate | - | - | - | 60-90 | [12] |

| α-Bromination | Propiophenone | Bromine | Saturated NaCl(aq) | 50 | - | Nearly quantitative | [13] |

| α-Benzoxylation | Propiophenone | Styrene, TBAI, TBHP | - | Ambient | - | Good | [14] |

| Reduction | Propiophenone | NaBH₄ | Methanol | 0 - RT | 0.25 | Good (unspecified) | [15] |

Applications in Drug Development

Propiophenone derivatives are crucial scaffolds in medicinal chemistry, leading to a wide range of therapeutic agents.

Central Nervous System (CNS) Active Agents

Many CNS-active drugs are derived from propiophenone. For instance, cathinone, a naturally occurring stimulant, is 2-amino-1-phenyl-1-propanone.[16] Synthetic cathinones, often used as recreational drugs, are also derived from this core structure.[17] The synthesis of cathinone from propiophenone typically involves α-bromination followed by amination.[17][18]

Enzyme Inhibitors

Propiophenone and its derivatives have been investigated as inhibitors of various enzymes, showing potential for the treatment of a range of diseases.

-

Monoamine Oxidase (MAO) Inhibitors: Certain acetophenone derivatives, structurally related to propiophenone, have shown potent and selective inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[19] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[11][20]

-

Phosphodiesterase (PDE) Inhibitors: Derivatives of 2,4-dihydroxyacetophenone have been identified as potent inhibitors of phosphodiesterases (PDEs), specifically PDE-1 and PDE-3.[21] PDEs are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP.[21] PDE inhibitors have therapeutic applications in cardiovascular diseases, respiratory conditions, and neurological disorders.[9][22][23]

Spectroscopic Data

The characterization of propiophenone and its derivatives relies on various spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Propiophenone | 1.22 (t, 3H), 2.98 (q, 2H), 7.45-7.59 (m, 3H), 7.95-7.98 (m, 2H) | 8.2, 31.8, 128.0, 128.6, 132.9, 137.1, 200.8 | ~1685 (C=O stretch) |

| 1-Phenyl-1-propanol | 0.90 (t, 3H), 1.75 (m, 2H), 2.15 (s, 1H, OH), 4.58 (t, 1H), 7.22-7.35 (m, 5H)[24] | 10.2, 31.9, 76.0, 126.0, 127.5, 128.4, 144.6[24] | ~3383 (O-H stretch), no C=O |

| α-Bromopropiophenone | 1.89 (d, 3H), 5.25 (q, 1H), 7.4-8.1 (m, 5H) | 21.5, 43.5, 128.8, 129.0, 133.9, 134.1, 194.2 | ~1690 (C=O stretch) |

| Cathinone | - | - | ~1685 (C=O stretch), 2400-2700 (amine salt)[25] |

(Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.)

Conclusion

The fundamental chemistry of propiophenone derivatives is rich and multifaceted, offering a vast landscape for synthetic exploration and the development of novel therapeutic agents. From the foundational Friedel-Crafts synthesis to key transformations like the Mannich reaction, α-halogenation, and reduction, these compounds provide access to a diverse array of molecular architectures. Their demonstrated and potential roles as inhibitors of key enzymes such as monoamine oxidase and phosphodiesterases underscore their continued importance in modern drug discovery. This guide serves as a foundational resource for researchers, providing both the theoretical underpinnings and practical methodologies to effectively work with this versatile class of molecules.

References

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 3. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. oarjbp.com [oarjbp.com]

- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Synthesis of Propenylbenzenes from Propiophenones [designer-drug.com]

- 16. Cathinone - Wikipedia [en.wikipedia.org]

- 17. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 18. File:Cathinone synthesis.svg - Wikipedia [en.wikipedia.org]

- 19. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 21. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Prospective Analysis of 3',2,2-Trimethylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',2,2-Trimethylpropiophenone is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this technical guide presents a prospective analysis based on established chemical principles and data from structurally analogous compounds. This document outlines a proposed synthetic route, a comprehensive plan for theoretical characterization using computational chemistry, and a projection of its physicochemical and spectral properties. Furthermore, potential areas for investigating its biological activity are discussed, providing a foundational framework for future research endeavors.

Introduction to Propiophenones

Propiophenones are a class of organic compounds characterized by a phenyl ring attached to a propanone group. They serve as versatile intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fine chemicals. Modifications to the phenyl ring and the propyl chain can significantly influence the molecule's reactivity and biological activity. The introduction of methyl groups, as in the case of this compound, can alter steric and electronic properties, potentially leading to novel chemical and pharmacological profiles. This guide focuses on establishing a theoretical foundation for the study of this specific, under-researched compound.

Proposed Synthesis of this compound

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from standard procedures for the synthesis of substituted propiophenones.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

2,2-Dimethylpropanoyl chloride (pivaloyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Addition of Acyl Chloride: The flask is cooled to 0 °C in an ice bath. 2,2-Dimethylpropanoyl chloride (1.0 equivalent) is dissolved in dry dichloromethane and added dropwise to the stirred suspension of AlCl₃. The mixture is stirred for an additional 15 minutes at 0 °C.

-

Addition of Aromatic Substrate: m-Xylene (1.2 equivalents) dissolved in dry dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is slowly poured into a flask containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Methodological & Application

Application Notes and Protocols: 3',2,2-Trimethylpropiophenone and its Analogs as Photoinitiators in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted propiophenones are a class of highly efficient Norrish Type I photoinitiators widely employed in free-radical photopolymerization.[1] Upon exposure to ultraviolet (UV) radiation, these compounds undergo α-cleavage to generate two free radical species, which subsequently initiate the polymerization of monomer and oligomer units to form a cross-linked polymer network. This rapid and controlled curing process, often completed in seconds, is fundamental to a variety of applications, including the formulation of coatings, inks, adhesives, and dental materials.[2] Their compatibility with a broad range of acrylate and methacrylate-based resins makes them versatile tools in material science and drug delivery system development.[2]